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Compound of Interest

Compound Name: 2-Propenal, 2-chloro-3-hydroxy-

Cat. No.: B3061104

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-propenal, 2-chloro-3-hydroxy-. Due to the limited availability of experimental
data for this specific molecule in scientific literature, this document combines predicted
spectroscopic values with experimental data from structurally similar compounds to offer a
robust analytical profile. Detailed, generalized experimental protocols for Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are also presented to guide
researchers in their analytical workflows.

Chemical Structure and Properties

e IUPAC Name: 2-chloro-3-hydroxyprop-2-enal
e Molecular Formula: CsHsClOz[1]

e Molecular Weight: 106.51 g/mol [1][2]

« CAS Number: 50704-42-2[1]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for 2-propenal, 2-chloro-3-hydroxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Predicted *H and 3C NMR Data for 2-Propenal, 2-chloro-3-hydroxy-

The following table summarizes the predicted chemical shifts (d) in parts per million (ppm).
These values are estimations and may vary depending on the solvent and experimental
conditions.[2]

- Predicted *H Chemical Predicted **C Chemical
Shift (ppm) Shift (ppm)

Aldehydic H ~9.5

Vinylic H ~6.5-7.0 ~130 - 140

Hydroxyl H Variable

Carbon Atoms

C=0 - ~190

C-Cl - ~125- 135

C-OH - ~60 - 70

Experimental NMR Data for a Structural Analog: 2-Chloroacrolein

As an intermediate product in some reactions, 2-chloroacrolein provides the closest
experimental values for the aldehyde and vinylic protons in a similar electronic environment.[3]

Proton Type Experimental *H Chemical Shift (ppm)
Aldehyde Proton 9.31
Vinylic Protons 6.72 and 6.57

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.

Expected IR Absorption Bands for 2-Propenal, 2-chloro-3-hydroxy-

The IR spectrum of this compound is expected to show the following characteristic absorption
bands.[2]

. Expected Absorption ) .
Functional Group . ( , Vibration Type
ange (cm~

Hydroxyl (O-H) 3200 - 3600 (broad) Stretching
Aldehyde (C=0) 1680 - 1700 Stretching
Carbon-Carbon Double Bond )

1600 - 1650 Stretching
(C=C)
Carbon-Chlorine (C-Cl) 600 - 800 Stretching
Aldehyde C-H 2830 - 2695 (often two bands) Stretching[4][5]

For a,B-unsaturated aldehydes, the C=0 stretching vibration is typically shifted to lower
wavenumbers (1710-1685 cm~1).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. While no experimental mass spectrum for 2-propenal, 2-chloro-3-hydroxy- is
readily available, analysis of its structural analog, 2-chloroacrolein, can provide insights.

Predicted Mass Spectrometry Data for a Structural Analog: 2-Chloroacrolein

Predicted collision cross-section (CCS) values for various adducts of 2-chloroacrolein have
been calculated, which can aid in its identification in complex mixtures.[6]
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Adduct m/z Predicted CCS (A2
[M+H]* 90.994516 110.1

[M+Na]* 112.97646 119.7

[M-H]- 88.979964 111.0

M+NHa4]* 108.02106 134.7

[

[M+K]+ 128.95040 117.9

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic
molecules like 2-propenal, 2-chloro-3-hydroxy-.

NMR Spectroscopy Protocol

e Sample Preparation:

o Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) for tH NMR. For 13C NMR, a higher concentration of 50-100 mg is
recommended.[2]

o Ensure the sample is completely dissolved. Gentle heating or vortexing may be applied.[2]

o Filter the solution through a glass wool plug in a Pasteur pipette into a clean NMR tube to
remove any solid particles.[7]

o Add an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.

[2]
o Data Acquisition:
o Insert the NMR tube into the spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic
field to achieve homogeneity.
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o Acquire a standard one-dimensional *H NMR spectrum.
o Acquire a broadband proton-decoupled 13C NMR spectrum.

o If further structural elucidation is needed, two-dimensional NMR experiments such as
COSY, HSQC, and HMBC can be performed.

IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method for Solids):

o Thoroughly grind a small amount of the solid sample with anhydrous potassium bromide
(KBr).

o Press the mixture into a thin, transparent pellet using a hydraulic press.
o Sample Preparation (Thin Film Method for Liquids):
o Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
o Gently press the plates together to form a thin film.
o Data Acquisition:
o Place the prepared sample in the IR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm~1.

o Perform a background scan with no sample in the beam path and subtract it from the
sample spectrum.

Mass Spectrometry Protocol (GC-MS with Derivatization)

For small, polar aldehydes, derivatization is often employed to improve volatility and
chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

¢ Derivatization:
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o React the aldehyde sample with a derivatizing agent such as 0-(2,3,4,5,6-
pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1] This enhances the volatility of
the analyte.

o Other derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH) and
dansylhydrazine.[8]

e GC-MS Analysis:
o Inject the derivatized sample into the GC-MS system.
o The sample is vaporized and separated on a capillary column.

o The separated components enter the mass spectrometer, where they are ionized
(commonly by electron ionization - El).

o The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
e Data Analysis:

o The resulting mass spectrum will show the molecular ion of the derivatized analyte and its
characteristic fragmentation pattern, which can be used for structural confirmation.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a
potential reactivity pathway for 2-propenal, 2-chloro-3-hydroxy-.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Chemical Compound

:

Dissolution in Solvent

:

Filtration

Spectroscopic Techniques

NMR Spectroscopy Mass Spectrometry

IR Spectroscopy

(*H, 3C, 2D) (e.g., GC-MS)
Data Processjng & Interpretation
Process NMR Data Process IR Data Process MS Data
(FT, Phasing, Baseline Correction) (Background Subtraction) (Library Search, Fragmentation Analysis)

Structural Elucidation
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Potential Reactivity of 2-Propenal, 2-chloro-3-hydroxy-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3061104#spectroscopic-data-for-2-propenal-2-
chloro-3-hydroxy-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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